[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl](tricyclo[3.3.1.1~3,7~]dec-1-yl)methanone
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Overview
Description
3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl and nitrophenyl groups, as well as a tricyclodecylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole derivative in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution and nucleophiles (e.g., NaOH) for nucleophilic substitution are typical.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, the compound and its derivatives are explored for their potential as therapeutic agents. The presence of the pyrazole ring is particularly significant, as it is a common pharmacophore in many drugs .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the particular derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
- 1,3,4-thiadiazole derivatives
- Indole derivatives
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its combination of a pyrazole ring with methoxyphenyl and nitrophenyl groups, as well as the tricyclodecylmethanone moiety. This structure imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H29N3O4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-adamantyl-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone |
InChI |
InChI=1S/C27H29N3O4/c1-34-23-7-5-20(6-8-23)24-13-25(21-3-2-4-22(12-21)30(32)33)29(28-24)26(31)27-14-17-9-18(15-27)11-19(10-17)16-27/h2-8,12,17-19,25H,9-11,13-16H2,1H3 |
InChI Key |
XGRSCRROXLPISY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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